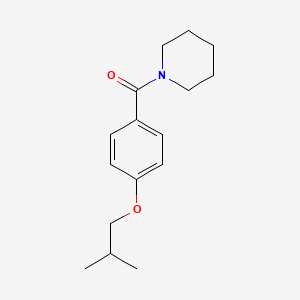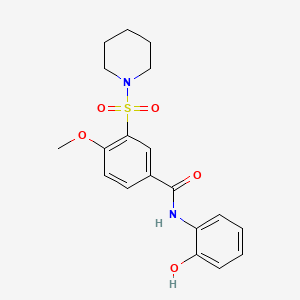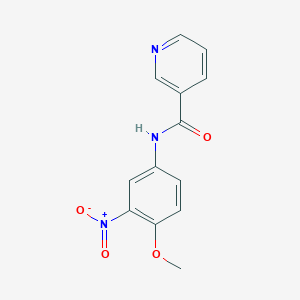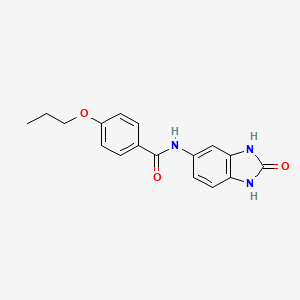![molecular formula C12H13N3O2S B4404936 4-(5-methyl-1,3,4-thiadiazol-2-yl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4404936.png)
4-(5-methyl-1,3,4-thiadiazol-2-yl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione
描述
4-(5-methyl-1,3,4-thiadiazol-2-yl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione, commonly known as MTDTD, is a heterocyclic compound with potential therapeutic applications. It is a bicyclic molecule with a thiadiazole ring and a tricyclic system, making it structurally unique. MTDTD has been studied for its pharmacological properties such as anti-inflammatory, analgesic, anticonvulsant, and antidepressant activities.
作用机制
The mechanism of action of MTDTD is not fully understood. However, it is believed to act through multiple pathways. MTDTD has been shown to modulate the activity of opioid receptors, which may contribute to its analgesic effects. It also inhibits the production of pro-inflammatory cytokines, which may explain its anti-inflammatory activity. MTDTD has been found to enhance the levels of neurotransmitters such as serotonin and norepinephrine, which may contribute to its antidepressant effects.
Biochemical and Physiological Effects:
MTDTD has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. MTDTD has also been shown to increase the levels of anti-inflammatory cytokines such as interleukin-10. Additionally, MTDTD has been found to enhance the levels of neurotransmitters such as serotonin and norepinephrine, which are involved in the regulation of mood and pain perception.
实验室实验的优点和局限性
MTDTD has several advantages for laboratory experiments. It is a highly stable compound that can be easily synthesized in large quantities with high purity. MTDTD has also been shown to have a wide range of pharmacological activities, making it a versatile compound for studying various biological processes. However, one limitation of MTDTD is its low solubility in water, which may limit its use in certain experimental settings.
未来方向
There are several future directions for research on MTDTD. One potential area of study is its potential as a novel analgesic agent. MTDTD has been shown to modulate the activity of opioid receptors, which may make it a promising candidate for the development of new pain medications. Another area of research is its potential as an anti-inflammatory agent. MTDTD has been found to inhibit the production of pro-inflammatory cytokines, which may make it a useful compound for the treatment of inflammatory disorders. Additionally, further studies are needed to fully understand the mechanism of action of MTDTD and its potential as a therapeutic agent.
科学研究应用
MTDTD has been studied extensively for its potential therapeutic applications. It has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. MTDTD has also been found to have analgesic properties by modulating the activity of opioid receptors. Additionally, MTDTD has been shown to have anticonvulsant and antidepressant effects.
属性
IUPAC Name |
4-(5-methyl-1,3,4-thiadiazol-2-yl)-4-azatricyclo[5.2.1.02,6]decane-3,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c1-5-13-14-12(18-5)15-10(16)8-6-2-3-7(4-6)9(8)11(15)17/h6-9H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKCDIDGMESXYLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)N2C(=O)C3C4CCC(C4)C3C2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-{[(4-methoxyphenyl)amino]carbonyl}-1,3-phenylene diacetate](/img/structure/B4404854.png)
![4-{3-[2-(allyloxy)phenoxy]propyl}-2,6-dimethylmorpholine hydrochloride](/img/structure/B4404863.png)

![2-{[(4-fluorophenyl)acetyl]amino}-N-(3-methylphenyl)benzamide](/img/structure/B4404894.png)
![4-[4-(2-propoxyphenoxy)butyl]morpholine hydrochloride](/img/structure/B4404897.png)
![N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4404904.png)

![1-(2-furylmethyl)-N-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]piperidine-3-carboxamide](/img/structure/B4404916.png)
![N-cycloheptyl-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4404923.png)

![N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,2-dimethylpropanamide](/img/structure/B4404949.png)
![N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-3,5-dichloro-4-methoxybenzamide](/img/structure/B4404953.png)

![2-{3-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}quinoxaline](/img/structure/B4404975.png)